molecular formula C7H7BBrF3KNO2S B595736 Potassium (4-bromophenylsulfonamido)methyltrifluoroborate CAS No. 1286686-29-0

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate

Cat. No. B595736
M. Wt: 356.006
InChI Key: GVDACMJBKHMFLA-UHFFFAOYSA-N
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Description

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate, also known as KHM11, is a boron-based compound that has gained attention in the scientific community due to its potential applications in chemical synthesis and medicinal chemistry.

Scientific Research Applications

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate has been used in various scientific research applications, including as a cross-coupling reagent in organic synthesis, as a boron-containing drug precursor, and as a fluorescence probe for detecting metal ions. It has also been investigated for its potential use in cancer therapy and as an anti-inflammatory agent.

Mechanism Of Action

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate acts as a boron-containing nucleophile that can undergo cross-coupling reactions with various electrophiles. This property makes it useful in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In medicinal chemistry, Potassium (4-bromophenylsulfonamido)methyltrifluoroborate can be used as a boron-containing drug precursor, where boron can act as a targeting agent for cancer cells.

Biochemical And Physiological Effects

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further drug development. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using Potassium (4-bromophenylsulfonamido)methyltrifluoroborate in lab experiments is its high yield and purity, which makes it a reliable reagent for organic synthesis. However, its boron-containing nature can also pose challenges in some experiments, such as in NMR spectroscopy where boron can interfere with the signal.

Future Directions

There are several future directions for the research and development of Potassium (4-bromophenylsulfonamido)methyltrifluoroborate. One direction is to explore its potential as a boron-containing drug for cancer therapy. Another direction is to investigate its use as a fluorescence probe for detecting metal ions in biological systems. Additionally, further studies can be conducted to better understand its mechanism of action and its potential applications in other fields of chemistry and biology.
In conclusion, Potassium (4-bromophenylsulfonamido)methyltrifluoroborate is a boron-based compound that has shown promise in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research on Potassium (4-bromophenylsulfonamido)methyltrifluoroborate continues, it may have the potential to make significant contributions to the fields of chemistry and medicine.

Synthesis Methods

The synthesis of Potassium (4-bromophenylsulfonamido)methyltrifluoroborate involves the reaction of 4-bromobenzenesulfonyl chloride with potassium methyltrifluoroborate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain Potassium (4-bromophenylsulfonamido)methyltrifluoroborate in high yield and purity.

properties

IUPAC Name

potassium;[(4-bromophenyl)sulfonylamino]methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrF3NO2S.K/c9-6-1-3-7(4-2-6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDACMJBKHMFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNS(=O)(=O)C1=CC=C(C=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrF3KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678473
Record name Potassium {[(4-bromobenzene-1-sulfonyl)amino]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate

CAS RN

1286686-29-0
Record name Potassium {[(4-bromobenzene-1-sulfonyl)amino]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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